molecular formula C11H11NO B2594199 7-Methoxy-8-methylquinoline CAS No. 1622100-48-4

7-Methoxy-8-methylquinoline

Cat. No. B2594199
CAS RN: 1622100-48-4
M. Wt: 173.215
InChI Key: BYEKYVZGNLQHNB-UHFFFAOYSA-N
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Description

7-Methoxy-8-methylquinoline is a chemical compound with the molecular weight of 173.21 . It is typically stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-8-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. The 7-methoxy and 8-methyl groups are attached to this core .


Physical And Chemical Properties Analysis

7-Methoxy-8-methylquinoline is a powder at room temperature . Its density is predicted to be 1.102±0.06 g/cm3 . The boiling point is predicted to be 291.8±20.0 °C .

Scientific Research Applications

Industrial and Synthetic Organic Chemistry

Quinoline, the core structure of 7-Methoxy-8-methylquinoline, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .

Drug Discovery

Quinoline and its derivatives are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . They are present in various therapeutic agents .

Anticancer Activity

Quinoline derivatives have shown potential anticancer activity . The specific role of 7-Methoxy-8-methylquinoline in this context would be an interesting area for further research.

Anti-Inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory activity . For example, increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .

Anti-Neurodegenerative Agent

The 8-methoxy derivative of quinoline is used as an anti-neurodegenerative agent . This suggests that 7-Methoxy-8-methylquinoline might also have potential applications in the treatment of neurodegenerative diseases.

Radioprotective Agent

The 8-methoxy derivative of quinoline is used as a radioprotective agent . This implies that 7-Methoxy-8-methylquinoline could potentially be used to protect against radiation damage.

Antibiotic

The 8-methoxy derivative of quinoline is used as an antibiotic . This suggests that 7-Methoxy-8-methylquinoline might also have potential applications in combating bacterial infections.

Bradykinin B2 Receptor Antagonist

The 7-methoxy derivative of quinoline is known to be a non-peptide bradykinin B2 receptor antagonist . This indicates that 7-Methoxy-8-methylquinoline could potentially be used in the treatment of conditions related to the bradykinin B2 receptor.

Safety and Hazards

7-Methoxy-8-methylquinoline is classified under GHS07 for safety. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

properties

IUPAC Name

7-methoxy-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-10(13-2)6-5-9-4-3-7-12-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKYVZGNLQHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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